

Application Notes and Protocols for SB 218795 in Competitive Binding Assays

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Compound of Interest

Compound Name: SB 218795

Cat. No.: B1680806

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Introduction

SB 218795 is a potent and selective non-peptide antagonist of the Neurokinin-3 receptor (NK3R).^[1] The NK3R is a G-protein coupled receptor (GPCR) primarily activated by its endogenous ligand, Neurokinin B (NKB). This receptor system is implicated in a variety of physiological processes, particularly in the central nervous system, making it a significant target for drug discovery in areas such as reproductive health and neurological disorders. Competitive binding assays are fundamental in characterizing the affinity and selectivity of novel compounds like **SB 218795** for the NK3R. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor, providing quantitative data on its binding properties.

This document provides detailed protocols for conducting competitive binding assays using **SB 218795**, presents its binding affinity data in a structured format, and illustrates the associated signaling pathway and experimental workflow.

Data Presentation: Binding Affinity of SB 218795 and Other NK3R Ligands

The binding affinity of **SB 218795** and other reference compounds for the human Neurokinin-3 receptor is summarized below. The inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_{50}) are key parameters indicating the potency of a ligand. A lower value signifies a higher binding affinity.

Compound	Ligand Type	Receptor	K_i (nM)	IC_{50} (nM)	Selectivity
SB 218795	Antagonist	human NK3	13[1]	-	~90-fold over hNK2, ~7000-fold over hNK1[1]
Osanetant	Antagonist	human NK3	-	0.8[2]	-
SB 222200	Antagonist	human NK3	-	8.8[3]	-
Neurokinin B (NKB)	Endogenous Agonist	human NK3	-	~10[2]	-
[MePhe ⁷]-Neurokinin B	Synthetic Agonist	human NK3	-	3[2]	-
Senktide	Synthetic Agonist	human NK3	-	0.56[2]	-

Note: K_i and IC_{50} values can vary between studies depending on the experimental conditions, such as the radioligand and cell system used.

Experimental Protocols

Protocol 1: Membrane Preparation from hNK3R-expressing Cells

This protocol describes the preparation of cell membranes enriched with the human Neurokinin-3 receptor.

Materials:

- Chinese Hamster Ovary (CHO) cells stably expressing the human NK3R (hNK3R-CHO)
- Phosphate-Buffered Saline (PBS), ice-cold
- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
- Dounce homogenizer or sonicator
- High-speed refrigerated centrifuge

Procedure:

- Harvest cultured hNK3R-CHO cells and wash them twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in ice-cold Homogenization Buffer.
- Homogenize the cells using a Dounce homogenizer (10-15 strokes) or sonication on ice.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see Protocol 2).
- Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
- Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay for SB 218795

This protocol details the procedure for a competitive radioligand binding assay to determine the affinity of **SB 218795** for the hNK3R.

Materials:

- hNK3R membrane preparation (from Protocol 1)
- Radioligand: [¹²⁵I]-[MePhe⁷]-Neurokinin B or [³H]SR 142801[2][3]
- **SB 218795** (test compound)
- Non-specific binding control: A high concentration of a non-radiolabeled NK3R antagonist (e.g., 10 μM SB 222200)[3]
- Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA[4]
- 96-well microplates
- Glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% polyethylenimine (PEI)
- Filtration apparatus
- Scintillation counter and scintillation fluid

Procedure:

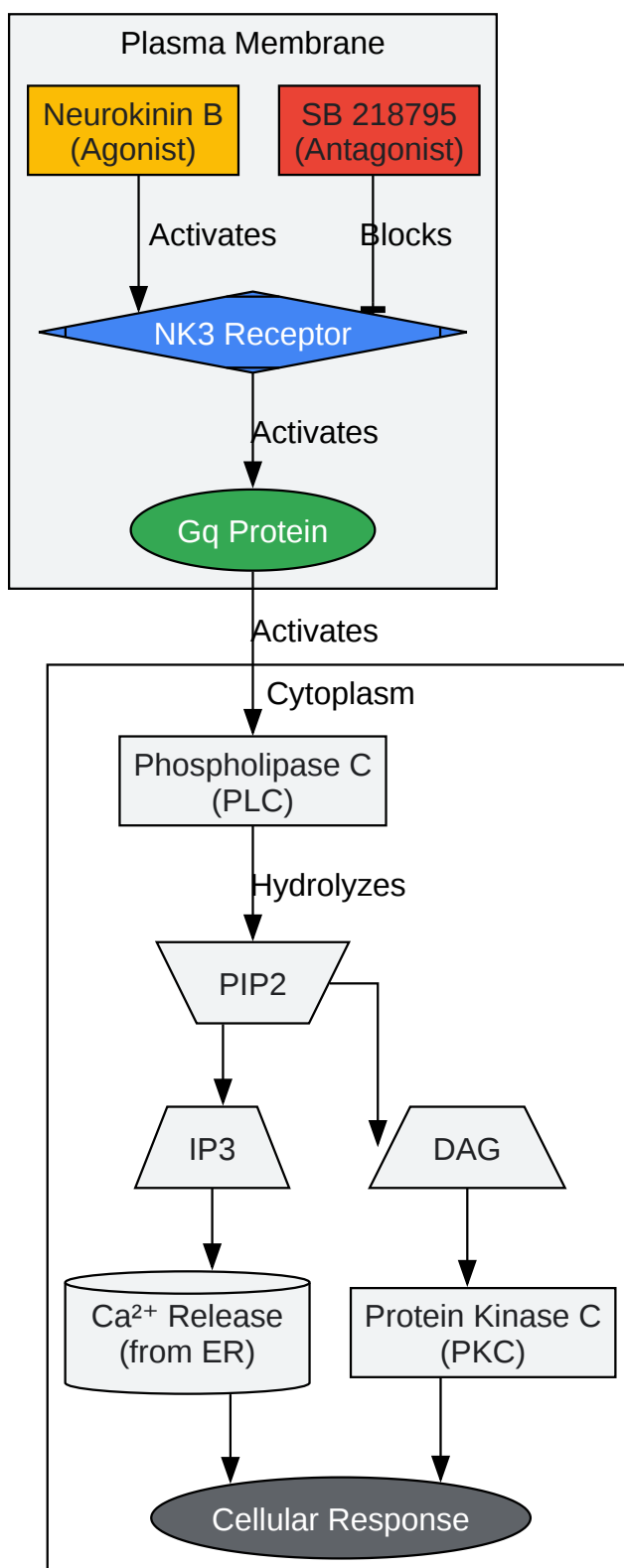
- Assay Setup: Perform the assay in triplicate in a 96-well plate.
 - Total Binding: Add Assay Buffer, radioligand (at a final concentration close to its K_d, e.g., 0.4 nM for [³H]SR 142801), and the hNK3R membrane preparation.[3]
 - Non-specific Binding (NSB): Add Assay Buffer, radioligand, non-specific binding control, and the hNK3R membrane preparation.
 - Competitive Binding: Add Assay Buffer, radioligand, varying concentrations of **SB 218795**, and the hNK3R membrane preparation.

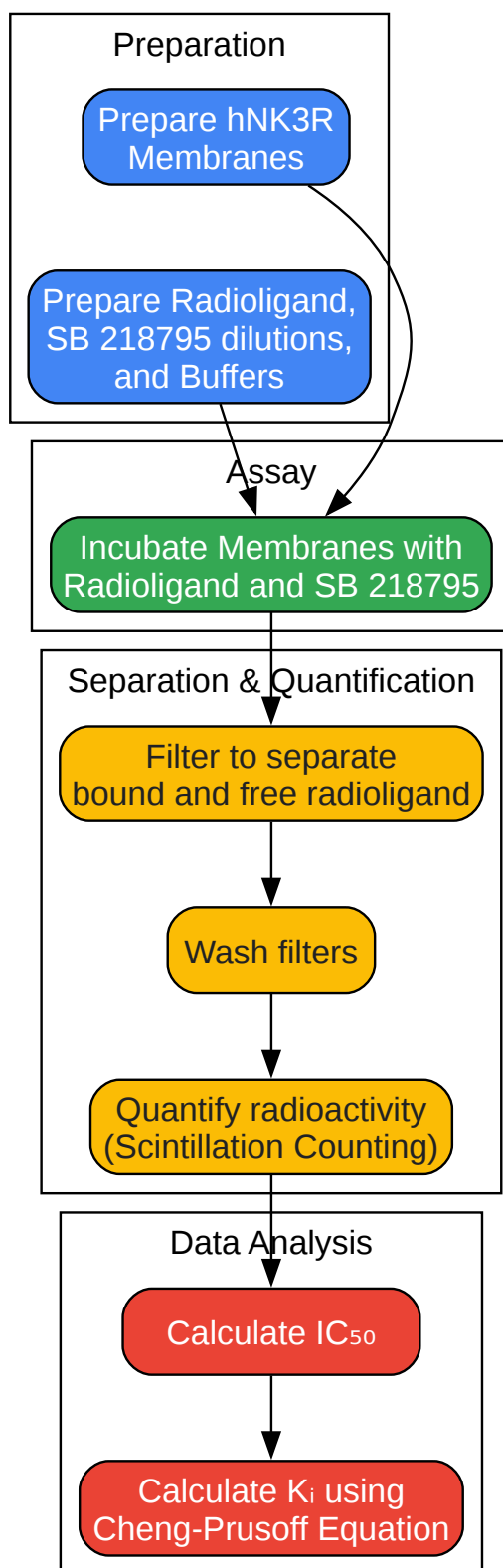
- Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[2][3]
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.[2]
- Washing: Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.[2]
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.
 - For the competitive binding wells, express the bound radioactivity as a percentage of the total specific binding.
 - Plot the percentage of specific binding against the logarithm of the **SB 218795** concentration.
 - Determine the IC₅₀ value (the concentration of **SB 218795** that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

NK3R Signaling Pathway

The Neurokinin-3 receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit.[5] Activation by an agonist, such as Neurokinin B, initiates a cascade of intracellular events.





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